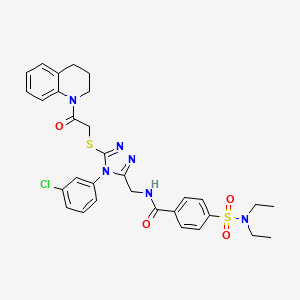

![molecular formula C22H26N4OS B2794878 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea CAS No. 1796969-36-2](/img/structure/B2794878.png)

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

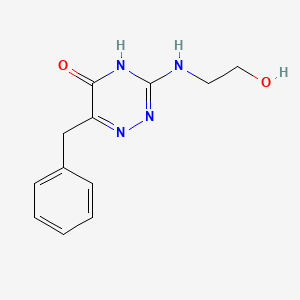

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea, also known as BPU, is a chemical compound that has been the subject of scientific research due to its potential use as a therapeutic agent. BPU has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various medical conditions.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Benzothiazole derivatives, including those with piperidine modifications, are frequently explored for their versatile synthetic applications and their potential as intermediates in producing compounds with significant biological activities. For instance, the synthesis and anti-arrhythmic activity of piperidine-based thiazole, thiadiazole, and triazole derivatives highlight the chemical reactivity and potential for generating pharmacologically active molecules from similar structural frameworks (Abdel‐Aziz et al., 2009).

Biological Applications

Compounds with the benzothiazole and piperidine moieties have been extensively studied for their biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of benzothiazole derivatives has demonstrated significant antimicrobial and antifungal activities, suggesting their potential use in developing new therapeutic agents (Anuse et al., 2019). Similarly, benzimidazole derivatives synthesized with piperidine and benzothiazole groups have shown inhibitory actions on corrosion, indicating their application in material science and industrial processes (Yadav et al., 2016).

Molecular Docking Studies

Molecular docking studies of benzothiazolopyridine compounds have provided insights into their interactions with biological targets, such as estrogen and progesterone receptors. This suggests the utility of these compounds in probing molecular mechanisms in cancer research and the potential for developing targeted therapies (Shirani et al., 2021).

Quantum Chemical Studies

Quantitative Structure-Activity Relationship (QSAR) and quantum chemical studies on benzothiazoles derived substituted piperazine derivatives offer a foundation for understanding the physicochemical properties and biological activity relationships of these compounds. This research can guide the design of new drugs with optimized efficacy and safety profiles (Al-Masoudi et al., 2011).

Mécanisme D'action

Target of Action

The primary target of this compound is the DprE1 . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound can effectively hinder the growth and proliferation of the bacteria .

Mode of Action

The compound interacts with its target, DprE1, by binding to its active site . This binding inhibits the function of DprE1, thereby disrupting the synthesis of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of the bacterial cell wall . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the cell wall in Mycobacterium tuberculosis . This leads to downstream effects such as impaired cell wall integrity and potentially, bacterial cell death.

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting cell wall synthesis, the compound causes structural weaknesses in the bacterial cell wall that can lead to cell death .

Propriétés

IUPAC Name |

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4OS/c27-21(23-13-10-17-6-2-1-3-7-17)24-16-18-11-14-26(15-12-18)22-25-19-8-4-5-9-20(19)28-22/h1-9,18H,10-16H2,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBLZMVKVAGKSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2794797.png)

![2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B2794800.png)

![N-(2-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2794808.png)

![5-(Cyclopropylmethyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2794810.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B2794816.png)

![N-(4-{[2-oxo-6-(trifluoromethyl)-1,2-dihydro-3H-indol-3-yliden]methyl}phenyl)acetamide](/img/structure/B2794817.png)